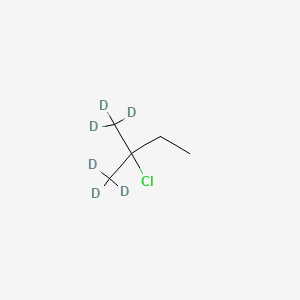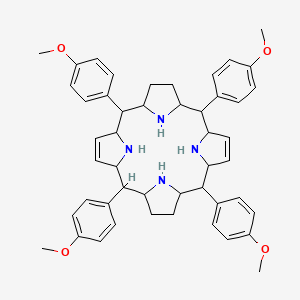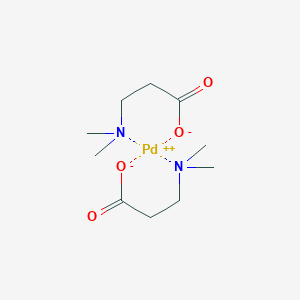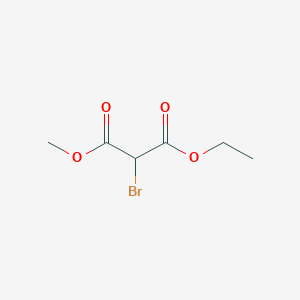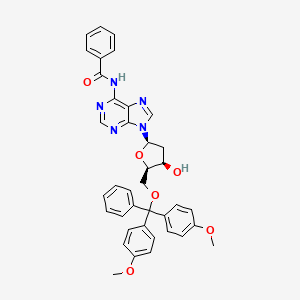![molecular formula C9H12N2O6 B13404454 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog that plays a crucial role in various biological processes. It is commonly known as uridine, a component of RNA, which is essential for the proper functioning of cells. Uridine is involved in the synthesis of nucleic acids and serves as a precursor for several important biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the glycosylation of uracil with a protected ribose derivative, followed by deprotection steps. The reaction typically requires acidic or basic conditions and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of uridine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce uridine, which is then extracted and purified through various chromatographic techniques.
化学反应分析
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uridine-5’-monophosphate (UMP) or other derivatives.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Uridine can participate in nucleophilic substitution reactions, leading to the formation of modified nucleosides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Modified nucleosides with different functional groups
科学研究应用
Uridine has a wide range of applications in scientific research:
Chemistry: Uridine is used as a building block for the synthesis of various nucleotides and nucleoside analogs.
Biology: It is essential for RNA synthesis and plays a role in cellular metabolism and signaling.
Medicine: Uridine is investigated for its potential therapeutic effects in neurological disorders, liver diseases, and cancer treatment.
Industry: It is used in the production of pharmaceuticals, dietary supplements, and as a research tool in molecular biology.
作用机制
Uridine exerts its effects by incorporating into RNA during transcription, thereby influencing gene expression and protein synthesis. It also serves as a precursor for the synthesis of other nucleotides, such as cytidine and thymidine. Uridine’s molecular targets include various enzymes involved in nucleotide metabolism, such as uridine kinase and uridine phosphorylase.
相似化合物的比较
Cytidine: Another nucleoside analog involved in RNA synthesis.
Thymidine: A nucleoside analog that is a component of DNA.
Adenosine: A nucleoside involved in energy transfer and signaling.
Uniqueness: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike thymidine, which is found in DNA, uridine is exclusively present in RNA. Its ability to be converted into other nucleotides also highlights its versatility in cellular processes.
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1 |
InChI 键 |
DRTQHJPVMGBUCF-JDNPWWSISA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


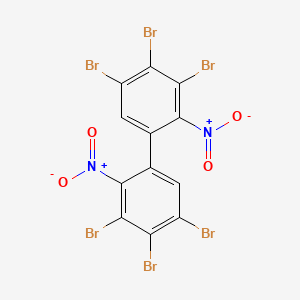
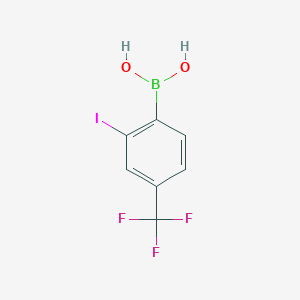

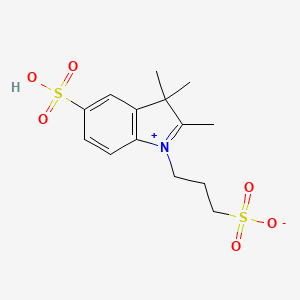

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
